molecular formula C5H11NO B100619 (Dimethylamino)acetone CAS No. 15364-56-4

(Dimethylamino)acetone

Cat. No. B100619
CAS RN: 15364-56-4
M. Wt: 101.15 g/mol
InChI Key: VFPKIWATTACVJR-UHFFFAOYSA-N
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Description

(Dimethylamino)acetone is a chemical compound that can be involved in various chemical reactions and has been studied in different contexts, including its formation, reactivity, and structural properties. The compound is related to acetone, which is a well-known solvent and the simplest example of a ketone.

Synthesis Analysis

The synthesis of compounds related to (dimethylamino)acetone can be achieved through various methods. For instance, the reaction of dimethyl ether and CO can lead to acetone via coupling carbonylation and ketonization, which involves the formation of a ketene intermediate . Additionally, the transformation of dialkyl acetone-1,3-dicarboxylates via their dimethylaminomethylidene derivatives into various heterocyclic systems indicates the versatility of (dimethylamino)acetone derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of acetone and related compounds like dimethyl sulfoxide has been investigated using Monte Carlo simulations and MM2 calculations, revealing insights into the site-site correlations and degree of structure in the liquid phase . Similarly, neutron diffraction measurements and empirical potential structure refinement (EPSR) modeling have been used to study orientational correlations in liquid acetone, providing a comparative analysis with dimethyl sulfoxide .

Chemical Reactions Analysis

(Dimethylamino)acetone and its derivatives participate in a variety of chemical reactions. For example, the reaction of the CH radical with acetone forms dimethylketene and methacrolein . Carboxylic acids and cyclic 1,3-diketones can add to 2-dimethylamino-3,3-dimethyl-1-azirine, leading to rearranged adducts . Furthermore, the catalysis of ester hydrolysis by N-(2-dimethylaminoethyl)acetohydroxamic acid demonstrates the reactivity of dimethylamino groups in facilitating reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (dimethylamino)acetone derivatives can be inferred from studies on related compounds. For instance, the structure of acetone in the liquid phase suggests strong methyl-oxygen interactions, which are important to the liquid's structure . The kinetics of reactions in aqueous acetone solutions have also been studied, providing insights into the behavior of acetone in mixed solvents .

Scientific Research Applications

1. Organic Chemistry: Synthesis of Heterocycles

  • Summary of Application : (Dimethylamino)acetone, also known as N,N-dimethylenamino ketones, has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
  • Results or Outcomes : The outcomes of these experiments have led to the development of a new class of biologically active heterocyclic compounds. These compounds have potential applications in biomedical research .

2. Pharmacology: Chalcones Synthesis

  • Summary of Application : (Dimethylamino)acetone is used in the synthesis of chalcones, which are aromatic ketones that form the central core of many important biological compounds . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .
  • Methods of Application : The synthesis of chalcones typically involves organic chemistry techniques and procedures. A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation and 4-dimethylamino groups in chalcones is more essential and capable of possessing a wide range of pharmacological activities .
  • Results or Outcomes : The outcomes of these experiments have led to the development of a new class of biologically active compounds. These compounds have potential applications in biomedical research .

3. Green Chemistry: PolarClean Synthesis

  • Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • Results or Outcomes : The outcomes of these experiments have led to the development of a new class of non-toxic solvents .

4. Antibacterial Activity: Synthesis of Copolymers

  • Summary of Application : Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . These novel copolymers synthesized exert good antibacterial activity against tested bacteria .
  • Results or Outcomes : The outcomes of these experiments have led to the development of a new class of biologically active compounds. These compounds have potential applications in biomedical research .

5. Green Chemistry: Efficient Synthesis

  • Results or Outcomes : The outcomes of these experiments have led to the development of a new class of non-toxic solvents .

Safety And Hazards

“(Dimethylamino)acetone” is classified as a flammable liquid and vapor, and it can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . If it comes into contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

While specific future directions for “(Dimethylamino)acetone” were not found in the search results, it’s worth noting that similar compounds are being studied for their potential applications in various fields .

properties

IUPAC Name

1-(dimethylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPKIWATTACVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165386
Record name 1-(Dimethylamino)acetone
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylamino)acetone

CAS RN

15364-56-4
Record name (Dimethylamino)acetone
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Record name 1-(Dimethylamino)acetone
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Record name (Dimethylamino)acetone
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Record name 1-(Dimethylamino)acetone
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Record name 1-(dimethylamino)acetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M Safariamin, S Paul, K Moonen, D Ulrichts… - Catalysis Science & …, 2016 - pubs.rsc.org
The direct amination of glycerol with dimethylamine (DMA) was studied over catalysts based on salts of phosphomolybdic acid. The highest yield of (dimethylamino)acetone (33%) was …
Number of citations: 16 pubs.rsc.org
P Geneste, R Durand, I Hugon… - The Journal of Organic …, 1979 - ACS Publications
Addition ofBH4~ to Amino and Thio 4-Ketones J. Org. Chem., Vol. 44, No. 12, 1979 1971 and at 2.97 ppm for H5 (doublet of doublets with large coupling to exo-5-F-Octylnortricyclene-2, …
Number of citations: 15 pubs.acs.org
LG Marinescu, EG Doyagüez, M Petrillo… - 2010 - Wiley Online Library
A new series of α‐ and β‐cyclodextrin derivatives containing a substituted amino–acetone bridge attached to the 6A and 6D positions of the cyclodextrin are reported. The synthesis …
HR Henze, RJ Speer - Journal of the American Chemical Society, 1942 - ACS Publications
For the qualitative identification of a liquid or-ganic compound, theattempted conversion of the latter into a solid derivative has become a routine procedure. To serve this purpose it is …
Number of citations: 161 pubs.acs.org
D Colle, G Distefano, A Modelli, D Jones… - The Journal of …, 1998 - ACS Publications
… geometrical parameters computed at the MP2/6-31G** level for acetone oxime (1), formaldoxime (H 2 C NOH), and for the most stable conformer (E(g,t)) of dimethylamino acetone …
Number of citations: 14 pubs.acs.org
FX Prenafeta-Boldú, N Roca, C Villatoro, L Vera… - Journal of hazardous …, 2019 - Elsevier
Cultures of melanized fungi representative of the black yeast orders Capnodiales (Cladosporium cladosporioides and Neohortaea acidophila) and Chaetothyriales (Cladophialophora …
Number of citations: 23 www.sciencedirect.com
S Belot, S Sulzer-Mossé, S Kehrli… - Chemical …, 2008 - pubs.rsc.org
Thirty years after the intramolecular asymmetric aldol reaction, known as the Hajos–Parish–Wiechert reaction, 1 proline was rediscovered as an efficient enantioselective catalyst for the …
Number of citations: 19 pubs.rsc.org
R Becker, A Devi, J Weiß… - Chemical Vapor …, 2003 - Wiley Online Library
Pure copper metal thin films were grown on SiO 2 /Si(100) substrates by metal–organic (MO) CVD in a horizontal cold‐wall reactor employing the two metal–organic compounds, Cu(…
Number of citations: 77 onlinelibrary.wiley.com
R Noyori, T Ohkuma - Angewandte Chemie International …, 2001 - Wiley Online Library
Hydrogenation is a core technology in chemical synthesis. High rates and selectivities are attainable only by the coordination of structurally well‐designed catalysts and suitable …
Number of citations: 298 onlinelibrary.wiley.com
JL Oudar - The Journal of Chemical Physics, 1977 - pubs.aip.org
We have investigated the influence of donor and acceptor substituents on the second and third order hyperpolarizabilities β and γ of large conjugated molecules such as stilbene and …
Number of citations: 870 pubs.aip.org

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